SERP H antigen, Plasmodium
CAS No.: 134034-38-1
Cat. No.: VC0237201
Molecular Formula: C11H10O4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134034-38-1 |
---|---|
Molecular Formula | C11H10O4 |
Molecular Weight | 0 |
Introduction
Molecular Characteristics of SERP H
Gene Structure and Organization
SERP H is encoded by a gene located on chromosome 2 of Plasmodium falciparum. The gene structure comprises four exons interrupted by three short introns, with these introns positioned at locations corresponding to those found in the SERP gene . This structural similarity provides strong evidence for a common evolutionary origin of these two genes. Both SERP H and SERP genes are linked on chromosome 2, further supporting the hypothesis that they originated from a common ancestral gene through duplication events .
Transcriptional analysis has shown that both genes are expressed in the blood stage of the parasite life cycle, producing 3.8-kb mRNAs with high yield . This indicates their importance during this critical phase of parasite development when the pathogen replicates within human erythrocytes, leading to the clinical manifestations of malaria.
Protein Structure and Domains
One of the most significant structural features of SERP H is a region homologous to cysteine proteinases of the papain family . Unlike SERP, which has a substitution of serine for the active site cysteine, SERP H retains the critical cysteine residue in the active site of the papain-like domain . This conservation of the catalytic residue suggests that SERP H likely maintains proteolytic activity, whereas SERP may have evolved alternative functions.
Comparative Analysis with SERP/SERA Proteins
The SERP H subclass exhibits a higher degree of sequence conservation in the protease domain compared to other SERA family members, with all papain family active site residues being conserved . This is particularly significant when contrasting with SERP (SERA-1), where the active site substitution may affect its catalytic function.
Table 1: Comparative analysis of SERP H and related SERA proteins
Protein | Alternative Names | Size (kDa) | Active Site Residues | Serine Stretch | Chromosome Location |
---|---|---|---|---|---|
SERP H | SERA-2, SERPH | 130 | Cys, His (conserved) | Absent | Chromosome 2 |
SERP | SERA-1, SERA, P126 | 113 | Ser, His (modified) | Present | Chromosome 2 |
SERA-3 | - | - | Ser, Leu | - | Chromosome 2 |
SERA-4 | - | - | Ser, His | - | Chromosome 2 |
SERA-5 | - | - | Ser | - | Chromosome 2 |
SERA-6 | - | - | Cys, His | - | Chromosome 2 |
This comparative analysis reveals that while SERP H and SERP share significant homology, the differences in their active sites may translate to distinct functional roles within the parasite life cycle .
SERP H Within the SERA Protein Family
The SERA Gene Family Organization
Genomic sequencing has revealed that SERP and SERP H are part of a larger gene family, identified as the fifth and sixth genes, respectively, in a cluster of eight SERA homologues present on chromosome 2 of P. falciparum . An additional ninth SERA homologue is found on chromosome 9 . This gene family organization provides insights into the evolutionary relationships and potential functional diversification of these proteins.
Studies examining the expression patterns of these nine genes in blood stage parasites have shown that while mRNA to all nine SERA genes is synthesized late in the erythrocytic cycle, it is those genes in the central region of the chromosome 2 cluster (SERA4-6) that are substantially up-regulated at this time . SERP H (SERA-2), being at the periphery of the gene cluster, shows less dramatic upregulation during this stage .
Conservation Across Plasmodium Species
SERP H homologues have been identified in several Plasmodium species, including P. vivax (SERPHvivax) and P. vinckei, indicating conservation across the genus . The degree of sequence identity within the protease domain varies between species, but the critical active site residues remain conserved.
Table 2: Conservation of SERP H across Plasmodium species
Species | SERP H Homologue | Identity with P. falciparum SERP H (%) | Active Site Residues | Conservation of Papain Family Residues (%) |
---|---|---|---|---|
P. falciparum | SERPH (SERA-2) | 100 | Cys, His | 90.5 |
P. vivax | SERPHvivax | 73.7 | Cys, His | 90.5 |
P. vinckei | SERAvinckei-1 | 66.8 | Cys, His | 85.7 |
This high degree of conservation, particularly of the active site residues, across different Plasmodium species suggests an important functional role for SERP H in parasite biology .
Expression and Localization of SERP H
Blood Stage Expression Patterns
SERP H, like other members of the SERA family, is expressed during the blood stage of the parasite life cycle, with peak expression occurring in the late schizont stage . This temporal expression pattern aligns with the critical period when the parasite prepares for egress from the infected erythrocyte, suggesting a potential role in this process.
Subcellular Localization
Immunoelectron microscopy studies have localized SERP H to the parasitophorous vacuole, the compartment between the parasite plasma membrane and the parasitophorous vacuole membrane that surrounds the intracellular parasite . This localization is similar to that observed for SERP, suggesting that both proteins function within this specialized compartment .
The parasitophorous vacuole is a critical interface between the parasite and the host cell, playing essential roles in nutrient acquisition, waste disposal, and eventually, parasite egress. The presence of SERP H in this compartment, coupled with its potential protease activity, suggests involvement in modifying this environment to facilitate parasite survival and development .
Immunological Properties of SERP H
Recognition by Immune Antibodies
The reactivity of antibodies from malaria-immune individuals with recombinant SERP H proteins indicates that it is expressed and immunogenic during natural infections . This recognition by the human immune system suggests that SERP H is accessible to antibodies during infection, possibly during schizont rupture when parasitophorous vacuole contents are released into the bloodstream.
Comparison with SERP as a Vaccine Candidate
SERP (SERA-1) has shown considerable promise as a blood-stage vaccine candidate, with studies demonstrating that immunization with recombinant SERP fragments can confer protection in monkey models . In particular, a high degree of protection (a 1,000-fold reduction in peak parasitemia) was observed in Aotus monkeys immunized with N-terminal fragments of SERP .
Interestingly, while a SERP-specific monoclonal antibody was found to directly inhibit P. falciparum growth in vitro, the primary protective mechanism appears to involve antibody-dependent cellular inhibition (ADCI) mediated by monocytes . Whether SERP H possesses similar properties that could be exploited for vaccine development remains to be fully investigated.
Table 3: Immunological properties of SERP compared to SERP H
Property | SERP (SERA-1) | SERP H (SERA-2) |
---|---|---|
Recognition by immune sera | Strong | Detectable |
Protection in animal models | High (1,000-fold reduction in parasitemia) | Not fully investigated |
Mechanism of protective immunity | ADCI, monocyte-mediated | Unknown |
Direct growth inhibition by specific antibodies | Observed at high concentrations | Not determined |
This comparison highlights the need for further research specifically targeting the immunological properties of SERP H to determine its potential as a vaccine component .
Research Applications and Future Directions
Current Research Status
Research on SERP H has primarily focused on its molecular characterization, expression patterns, and relationship to other SERA family members . While significant knowledge has been gained regarding its gene structure, protein domains, and localization, several aspects of its biology remain to be elucidated.
Current approaches to studying SERP H include genetic manipulation to determine its essentiality and specific functions, proteomic analyses to identify interaction partners, and structural studies to characterize its protease domain . Additionally, transcriptional profiling at the single-cell level has revealed insights into the expression dynamics of SERA genes, including SERP H, during the blood stage of the parasite life cycle .
Gaps in Knowledge and Future Research
Despite the progress made in characterizing SERP H, several key questions remain unanswered:
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What are the specific substrates of SERP H's putative protease activity?
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How does SERP H interact with other proteins within the parasitophorous vacuole?
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What is the precise timing and regulation of SERP H activation during the parasite life cycle?
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Does SERP H play a role in parasite adaptation to different host environments or immune pressures?
Addressing these questions will require integrated approaches combining molecular, cellular, and immunological techniques. Advanced technologies such as conditional gene knockdown, CRISPR-Cas9 genome editing, and single-cell transcriptomics offer powerful tools to dissect the functions of SERP H in greater detail .
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